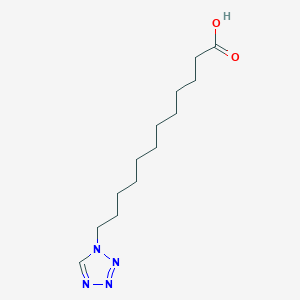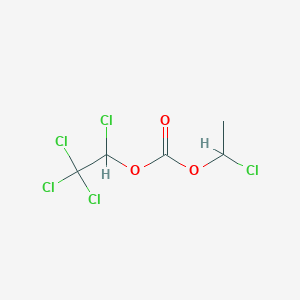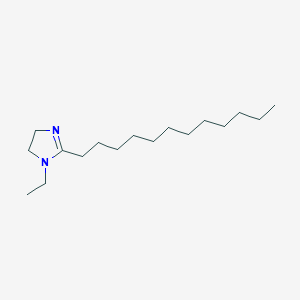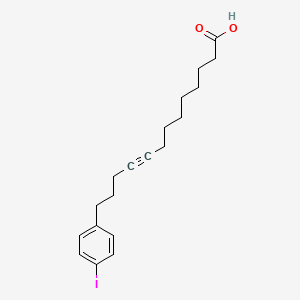
13-(4-Iodophenyl)tridec-9-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(4-Iodophenyl)tridec-9-ynoic acid is a chemical compound characterized by the presence of an iodophenyl group attached to a tridecynoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-Iodophenyl)tridec-9-ynoic acid typically involves the coupling of an iodophenyl derivative with a tridecynoic acid precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds between the iodophenyl group and the alkyne chain . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
13-(4-Iodophenyl)tridec-9-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to various iodophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
13-(4-Iodophenyl)tridec-9-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 13-(4-Iodophenyl)tridec-9-ynoic acid involves its interaction with molecular targets through its functional groups. The iodophenyl group can engage in halogen bonding, while the alkyne chain can participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 13-(4-Bromophenyl)tridec-9-ynoic acid
- 13-(4-Chlorophenyl)tridec-9-ynoic acid
- 13-(4-Fluorophenyl)tridec-9-ynoic acid
Comparison
Compared to its bromine, chlorine, and fluorine analogs, 13-(4-Iodophenyl)tridec-9-ynoic acid exhibits unique properties due to the larger atomic radius and higher polarizability of iodine. These characteristics can enhance its reactivity in certain chemical reactions and its ability to form stronger halogen bonds. Additionally, the iodophenyl derivative may show different biological activities and binding affinities compared to its halogenated counterparts.
Eigenschaften
CAS-Nummer |
113702-86-6 |
|---|---|
Molekularformel |
C19H25IO2 |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
13-(4-iodophenyl)tridec-9-ynoic acid |
InChI |
InChI=1S/C19H25IO2/c20-18-15-13-17(14-16-18)11-9-7-5-3-1-2-4-6-8-10-12-19(21)22/h13-16H,1-2,4,6-12H2,(H,21,22) |
InChI-Schlüssel |
POINXIICXNZVRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCC#CCCCCCCCC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


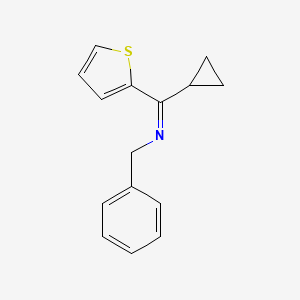
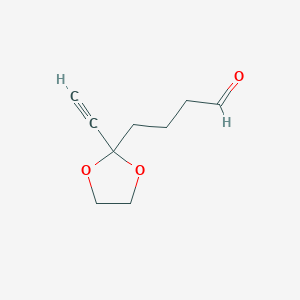
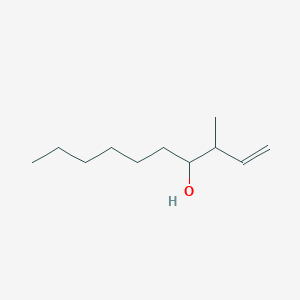


![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
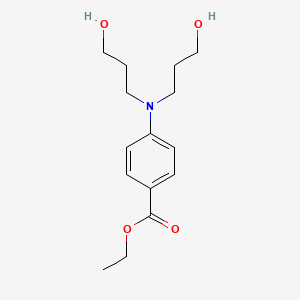
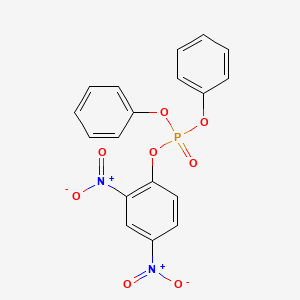
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
